2-Piperidinoethyl isothiocyanate
Overview
Description
2-Piperidinoethyl isothiocyanate (2-PIPET) is a widely used reagent in laboratory settings, due to its ability to induce a range of chemical and biochemical reactions. It is a colorless, water-soluble liquid, with a pungent odor, and is classified as an alkylating agent. 2-PIPET is used in the synthesis of a variety of organic compounds, and is also used in a number of scientific research applications. In
Scientific Research Applications
Isothiocyanate Derivatives and Dopamine Reuptake
2-Piperidinoethyl isothiocyanate and its derivatives have been studied for their potential as irreversible ligands at dopamine reuptake sites. One study synthesized isomeric isothiocyanate derivatives of a potent dopamine reuptake inhibitor, exploring their potential in this role (Costa, George, & Dominguez, 1992).
Antimicrobial Activity Against MRSA
Isothiocyanates, including 2-Piperidinoethyl isothiocyanate, have been evaluated for their antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study found a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias, Aires, & Saavedra, 2014).
Corrosion Inhibition Properties
Piperidine derivatives, including those related to 2-Piperidinoethyl isothiocyanate, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to explore this application (Kaya et al., 2016).
DNA Synthesis Inhibition in Leukemia Cells
4-Isothiocyanate-2,2,6,6-tetramethyl-piperidine-1-oxyl, closely related to 2-Piperidinoethyl isothiocyanate, has been shown to have a potent inhibitory effect on DNA synthesis in leukemia cells. It significantly inhibits DNA synthesis without damaging the DNA replicate template, suggesting its potential in cancer research (Liu et al., 1991).
Single-Molecule Magnet Behavior Enhancement
2-Piperidinoethyl isothiocyanate-related compounds have been studied for their role in enhancing single-molecule magnet (SMM) behavior in mononuclear Co(II) complexes. Such research contributes to the understanding of spin-orbit coupling and magnetic properties at the molecular level (Jurca et al., 2011).
Antitubercular Activity
Research has also been conducted on 1-Piperidino-3-arylthioureas, which are structurally related to 2-Piperidinoethyl isothiocyanate, for their potential antitubercular activity. These compounds were prepared by reacting 1-aminopiperidine with aryl isothiocyanates, showing significant anti-tubercular potential (Hearn, Webster, & Cynamon, 2005).
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c11-8-9-4-7-10-5-2-1-3-6-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVCPOROYMLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375170 | |
Record name | 2-Piperidinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinoethyl isothiocyanate | |
CAS RN |
32813-24-4 | |
Record name | 2-Piperidinoethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperidinoethyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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